(4-(2-Naphthyl)(2,5-thiazolyl))(4-(trifluoromethoxy)phenyl)amine, hydrobromide
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Overview
Description
Scientific Research Applications
Synthetic and Biological Studies of Heterocyclic Compounds
A study conducted by Patel and Patel (2017) involved the synthesis of a novel series of heterocyclic compounds related to the core structure , demonstrating their potential antibacterial and antifungal activities. These compounds were synthesized under solvent-free conditions and characterized by spectrometric techniques, showing promise against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains (Patel & Patel, 2017).
Synthesis and Characterization of Azo Dye Derivatives
Another research by Kumar et al. (2013) explored the synthesis of heterocyclic azodyes from 5-phenyl-1,3,4-thiadiazole-2-amine, involving a diazotisation process followed by coupling with different compounds. These synthesized compounds, while not directly the same, share a similar synthetic pathway and structural motifs to the chemical , indicating the versatility of related structures in creating compounds with potential applications in dyes and markers (Kumar et al., 2013).
Antibacterial Activity of Pyrrolidin-2-one Derivatives
Research by Patel and Patel (2015) on the synthesis of pyrrolidin-2-one derivatives from Schiff bases also highlights the broad applicability of compounds with naphthyl and thiazolyl groups in combating bacterial and fungal pathogens. These compounds were tested against a variety of bacterial and fungal strains, providing insights into the structural requirements for antimicrobial efficacy (Patel & Patel, 2015).
Novel Fluorescent Triazoles for Blue Emitting Materials
Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives for potential use in blue-light-emitting materials. These compounds were evaluated for their absorption, emission, and quantum yields in various solvents, demonstrating the potential use of similar structures in optoelectronic applications (Padalkar et al., 2015).
Synthesis of Pincer Ruthenium Catalysts
A study by Facchetti et al. (2016) on the preparation of pincer ruthenium catalysts for ketone reduction also underscores the utility of naphthylamine derivatives in catalysis. These catalysts show promise for applications in synthetic chemistry, particularly in the selective reduction of ketones to alcohols (Facchetti et al., 2016).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Given its use in scientific research, it’s likely that the mechanism of action would depend on the specific context of the study.
Safety and Hazards
Properties
IUPAC Name |
4-naphthalen-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS.BrH/c21-20(22,23)26-17-9-7-16(8-10-17)24-19-25-18(12-27-19)15-6-5-13-3-1-2-4-14(13)11-15;/h1-12H,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHISZOWQPZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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